N-benzyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(18-10-12-4-2-1-3-5-12)14-8-9-16-19-15(13-6-7-13)11-21(16)20-14/h1-5,8-9,11,13H,6-7,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHHBPRZSFJBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Imidazo[1,2-b]Pyridazine Formation
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions between aminopyridazines and α-haloketones. For example, 4-bromo-6-chloropyridazin-3-amine reacts with chloroacetone under basic conditions to yield 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, as demonstrated in a 34% yield using sodium carbonate in isopropyl alcohol at 90°C for 16 hours. This method leverages the nucleophilic displacement of halogen atoms by the amine group, followed by intramolecular cyclization.
Modifications to the reaction conditions significantly impact efficiency. Substituting sodium carbonate with cesium carbonate in acetonitrile at room temperature increased yields to 90% for analogous compounds. The choice of solvent also plays a critical role: polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates, while ethereal solvents improve selectivity by minimizing side reactions.
Installation of the Benzyl Carboxamide Group
Carboxylic Acid Activation and Amidation
The 6-position carboxylic acid is activated as an acyl chloride using thionyl chloride or oxalyl chloride, followed by treatment with benzylamine. For instance, reacting 6-chloroimidazo[1,2-b]pyridazine-8-carbonitrile with benzylamine in tetrahydrofuran (THF) at 0°C affords the carboxamide in 71% yield after column chromatography.
Solvent and Temperature Effects
-
Low-temperature conditions (0–5°C) suppress racemization and ensure regioselective amide bond formation.
-
Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but may require extended purification steps due to byproduct formation.
Integrated Synthetic Pathways
Sequential Functionalization Approach
A three-step sequence optimizes overall yield:
Cumulative Yield and Purification
The cumulative yield for this route is approximately 9.7% (0.34 × 0.40 × 0.71). Final purification via silica gel chromatography with ethyl acetate/hexane gradients removes residual impurities, as confirmed by HPLC-MS analysis.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for critical steps. For example, cyanation of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine using Zn(CN)₂ and Pd(PPh₃)₄ under microwave conditions at 100°C for 1 hour achieves 53% yield, compared to 48 hours for conventional heating.
One-Pot Multi-Component Reactions
Emerging strategies combine cyclization and functionalization in a single pot. Preliminary data suggest that sequential addition of reagents—without isolating intermediates—can improve efficiency, though yields remain suboptimal (≤25%) due to competing side reactions.
Analytical Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticonvulsant Activity
N-benzyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been investigated for its anticonvulsant properties. Research indicates that compounds with similar structures exhibit efficacy in treating epilepsy and seizure disorders. The compound's mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures .
Neuroprotective Effects
The compound has shown potential neuroprotective effects against various neurological disorders, including Parkinson’s disease and Huntington’s disease. Its ability to inhibit specific kinases involved in neurodegeneration suggests a promising avenue for developing treatments aimed at preserving neuronal integrity and function .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity. Compounds within the imidazo[1,2-b]pyridazine class have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential as novel antibacterial agents .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group introduces steric hindrance and conformational rigidity, which may improve selectivity for specific targets compared to bulkier substituents like tetrahydropyridinyl or indolyl groups .
Pharmacological Activity
Benzodiazepine Receptor Binding
Imidazo[1,2-b]pyridazine derivatives exhibit high affinity for benzodiazepine receptors. For example:
- 3-Benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine : IC₅₀ = 2 nM .
- 3-Methoxy-6-(3',4'-methylenedioxybenzylamino)-2-phenylimidazo[1,2-b]pyridazine: IC₅₀ = 1 nM .
The target compound’s cyclopropyl and benzyl groups may similarly enhance binding through hydrophobic interactions, though its absence of methylenedioxy or methoxy substituents could reduce potency compared to these analogs.
Antimycobacterial Activity
Imidazo[1,2-b][1,2,4,5]tetrazines (structurally distinct but related heterocycles) show efficacy against Mycobacterium tuberculosis via inhibition of serine-threonine protein kinases (STPKs) and efflux pump modulation .
Example :
- N-Indolyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 28) : Synthesized via palladium-catalyzed coupling, highlighting the versatility of carboxamide derivatives .
The target compound’s synthesis likely follows analogous steps, with cyclopropane and benzyl groups introduced via tailored reagents.
Key Research Findings and Implications
Structural Optimization : Substituents at positions 2 and 6 critically determine activity. Cyclopropyl and benzyl groups balance lipophilicity and steric effects, making the target compound a candidate for CNS-targeted therapies .
Resistance Mechanisms : Analogs with efflux pump susceptibility (e.g., imidazo[1,2-b][1,2,4,5]tetrazines ) suggest that the target compound’s efficacy may depend on overcoming similar resistance pathways.
Kinase Inhibition Potential: Patent data on tricyclic imidazo[1,2-b]pyridazines as Haspin inhibitors implies unexplored therapeutic avenues for the target compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-benzyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Core formation : Cyclocondensation of aminopyridazine derivatives with cyclopropane carbonyl chloride under reflux in polar aprotic solvents (e.g., DMF) .
- Functionalization : Nucleophilic substitution or Suzuki coupling to introduce the benzyl group at the 6-position carboxamide .
- Key optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance yield (reported 60-75% in analogous compounds) .
Q. How can structural characterization resolve ambiguities in regiochemistry for this compound?
- Analytical workflow :
- NMR : - and -NMR to confirm cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
- X-ray crystallography : Critical for resolving imidazo-pyridazine ring conformation and substituent orientation .
- HRMS : Validate molecular formula (e.g., C₁₉H₁₈N₄O) to distinguish from positional isomers .
Q. What in vitro assays are suitable for initial biological screening?
- Priority assays :
- Kinase inhibition : Use ADP-Glo™ kinase assays targeting CDK12/13 (IC₅₀ < 50 nM in structurally similar compounds) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) with EC₅₀ comparisons to reference inhibitors .
- Solubility : HPLC-based kinetic solubility measurements in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of kinase inhibition?
- Key SAR insights :
- Cyclopropyl group : Enhances metabolic stability but reduces solubility; substitution with fluorinated cyclopropane improves target binding (ΔpIC₅₀ = 0.8) .
- Benzyl substituents : Para-fluoro or methoxy groups increase selectivity for CDK12 over CDK9 (3–5-fold) in analogs .
- Table : Selectivity profile of derivatives (example data from ):
| Substituent | CDK12 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
|---|---|---|
| 3-Fluorophenyl | 15.5 | 420 |
| 4-Methoxybenzyl | 22.1 | 380 |
Q. What experimental designs address contradictory data in target validation studies?
- Case study : Discrepancies in IL-17A inhibition vs. kinase selectivity (e.g., vs. 5):
- Hypothesis testing : Use CRISPR-edited cell lines (IL-17A KO) to isolate kinase-driven effects .
- Proteomics : Phospho-antibody arrays to map downstream signaling (e.g., STAT3 vs. MAPK pathways) .
- Dose-response : Compare IC₅₀ values across assays to identify off-target interactions .
Q. How do computational methods enhance mechanistic understanding of phosphodiesterase (PDE) inhibition?
- Workflow :
- Docking studies : AutoDock Vina to model binding to PDE10’s catalytic domain (PDB: 3QAV) .
- MD simulations : GROMACS to assess stability of cyclopropyl-PDE10 interactions over 100 ns .
- Free energy calculations : MM-PBSA to quantify binding affinity changes with substituent modifications .
Q. What strategies mitigate metabolic instability in preclinical models?
- Approaches :
- Microsomal assays : Human liver microsomes (HLM) with LC-MS/MS to identify oxidative hotspots (e.g., cyclopropane ring) .
- Deuterium incorporation : Replace vulnerable C-H bonds with C-D at the 2-position (reduces CYP3A4-mediated clearance by 40%) .
- Prodrug design : Phosphate ester prodrugs improve oral bioavailability (AUC increased 2.5× in murine models) .
Data Interpretation and Validation
Q. How should researchers validate off-target effects in kinase profiling?
- Validation pipeline :
Broad panel screening : Eurofins KinaseProfiler™ (≥ 300 kinases) to identify outliers .
Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
Rescue experiments : Overexpress suspected off-target kinases (e.g., JAK2) to assess phenotypic reversal .
Q. What statistical methods resolve batch variability in synthetic yields?
- Quality-by-Design (QbD) :
- DoE : Central composite design to optimize reaction parameters (temperature, catalyst loading) .
- Multivariate analysis : PLS regression to correlate impurity profiles (HPLC) with reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
